molecular formula C13H21NO B13071763 [(2,6-Dimethylphenyl)methyl](2-ethoxyethyl)amine

[(2,6-Dimethylphenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13071763
M. Wt: 207.31 g/mol
InChI Key: OMOGHKHTOJJDNS-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)methylamine is a secondary amine featuring a 2,6-dimethylphenyl group attached to a methylene bridge, which is further connected to a 2-ethoxyethyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and solubility in organic solvents, making it a candidate for applications in agrochemical or pharmaceutical research.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C13H21NO/c1-4-15-9-8-14-10-13-11(2)6-5-7-12(13)3/h5-7,14H,4,8-10H2,1-3H3

InChI Key

OMOGHKHTOJJDNS-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C=CC=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)methylamine typically involves the reaction of 2,6-dimethylbenzyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of (2,6-Dimethylphenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The ethoxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually conducted in an inert solvent, such as tetrahydrofuran (THF), at low temperatures.

    Substitution: Halogenating agents, such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), are used to introduce halogen atoms. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Corresponding amine or alkane.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(2,6-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. It can also interact with cell surface receptors, modulating cell signaling and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares (2,6-Dimethylphenyl)methylamine with key analogs based on substituents, molecular weight, and functional groups:

Compound Name Substituents on Aromatic Ring Alkyl/Acyl Chain Molecular Weight (g/mol) Key Applications
(2,6-Dimethylphenyl)methylamine 2,6-dimethyl 2-ethoxyethyl ~223 (estimated) Research (potential agrochemical)
Metalaxyl 2,6-dimethyl Methoxyacetyl-DL-alanine 279.34 Fungicide
Benalaxyl 2,6-dimethyl Phenylacetyl-DL-alanine 325.39 Fungicide
(2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methylamine 2,4-dimethoxy, 2,6-dimethyl Methyl 285.38 Structural studies
(S)-[2-(2,6-Dimethylphenyl)ethoxy](methoxy)methylamine 2,6-dimethyl Ethoxy-methoxy-methyl 223.31 Stereochemical research

Key Observations:

  • Aromatic Substituents: The 2,6-dimethylphenyl group is common in fungicides like metalaxyl and benalaxyl, where steric hindrance from the methyl groups enhances binding to target enzymes . The target compound shares this feature but lacks the acylalanine chain critical for fungicidal activity.
  • Alkyl Chain Flexibility: The 2-ethoxyethyl group in the target compound introduces greater conformational flexibility compared to the rigid methoxyacetyl or phenylacetyl chains in metalaxyl/benalaxyl. This may reduce target specificity but improve solubility in nonpolar media .

Functional Group Impact on Bioactivity

  • Amine Functionality: Secondary amines like the target compound often exhibit basicity (pKa ~8–10), enabling protonation at physiological pH and interaction with biological targets. However, the absence of an acyl group (as in metalaxyl) limits its ability to inhibit fungal cytochrome P450 enzymes .
  • Ethoxy vs. Methoxy Groups: The ethoxyethyl chain in the target compound may enhance lipophilicity (logP ~2.5–3.0) compared to methoxy-containing analogs (e.g., [(2,4-dimethoxyphenyl)...]amine, logP ~1.8), favoring penetration into lipid bilayers .

Stereochemical Considerations

Compounds like [(S)-[2-(2,6-dimethylphenyl)ethoxy...]amine () highlight the role of chirality in biological activity. The target compound’s non-chiral 2-ethoxyethyl chain may reduce enantiomer-specific interactions, unlike metalaxyl-M (R-enantiomer), which shows 10–100x higher fungicidal activity than the S-form .

Biological Activity

(2,6-Dimethylphenyl)methylamine is an organic compound with the molecular formula C12H19NO. It belongs to the class of amines and is characterized by a dimethyl-substituted phenyl group attached to a methyl group, which is further linked to a 2-ethoxyethyl moiety. This unique structure allows it to participate in various chemical reactions and interact with biological targets, making it significant for scientific research and potential therapeutic applications.

The biological activity of (2,6-Dimethylphenyl)methylamine primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its methoxyethyl group enhances lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical pathways.

The compound can undergo several types of chemical reactions:

  • Oxidation : Can form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4).
  • Reduction : Can be reduced to its corresponding amine using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution Reactions : The methoxyethyl group can be replaced by other nucleophiles in nucleophilic substitution reactions.

Applications in Research

  • Medicinal Chemistry : The compound is explored for potential therapeutic properties, particularly as a precursor for drug development.
  • Organic Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies : Used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Case Studies and Research Findings

Research indicates that compounds similar to (2,6-Dimethylphenyl)methylamine exhibit various biological activities. For instance:

  • A study on related compounds suggests that they may have applications in treating neurological disorders due to their interaction with neurotransmitter systems.
  • Another investigation highlighted the potential of these compounds as inhibitors in cancer cell lines, showcasing their role in inhibiting tumor growth.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
(2,4-Dimethylphenyl)methylamineSimilar structure with different methyl positionsVarying reactivity and biological activity
(3,4-Dimethylphenyl)methylamineIsomer with different substitution patternsDifferences in chemical and physical properties

This comparative analysis underscores the significance of structural modifications on the biological activity and reactivity of amine compounds.

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